2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(1H-pyrrol-3-yl)ethanone is a fluorinated aromatic ketone with the molecular formula C7H5F3NO. This compound features a trifluoromethyl group attached to a pyrrole ring, making it a unique structure in organic chemistry. It is known for its distinct chemical properties and is used in various scientific research fields.
Preparation Methods
The synthesis of 2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone typically involves the reaction of pyrrole with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoro-1-(1H-pyrrol-3-yl)ethanone is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of fluorinated compounds.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated groups on biological systems.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone involves its interaction with various molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets. This can result in altered enzyme activity, receptor binding, or other biochemical interactions. The specific pathways involved depend on the context of its use in research or potential therapeutic applications.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(1H-pyrrol-3-yl)ethanone can be compared with similar compounds such as:
2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanone: This compound has a similar structure but with the trifluoromethyl group attached to a different position on the pyrrole ring.
2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone: This compound includes a methyl group in addition to the trifluoromethyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)5(11)4-1-2-10-3-4/h1-3,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDXBZJGMUWDDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565025 |
Source
|
Record name | 2,2,2-Trifluoro-1-(1H-pyrrol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130408-89-8 |
Source
|
Record name | 2,2,2-Trifluoro-1-(1H-pyrrol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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